5-chloro-4-(fluorosulfonyl)furan-2-carboxylic acid

Description

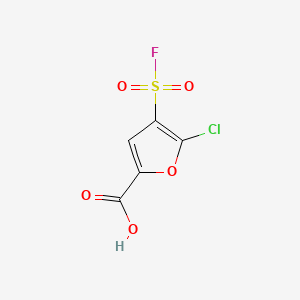

5-Chloro-4-(fluorosulfonyl)furan-2-carboxylic acid (CAS: 2137548-37-7) is a furan-based carboxylic acid derivative with a fluorosulfonyl (-SO₂F) group at position 4 and a chlorine atom at position 4. The fluorosulfonyl group, in particular, imparts high polarity and reactivity, making it a candidate for further functionalization in synthesis pipelines .

Properties

IUPAC Name |

5-chloro-4-fluorosulfonylfuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClFO5S/c6-4-3(13(7,10)11)1-2(12-4)5(8)9/h1H,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDPBFUCSXWJEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1S(=O)(=O)F)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClFO5S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.58 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Functionalization of Furan Precursors

Synthetic Routes and Optimization

Route 1: Stepwise Functionalization

Step 1: Synthesis of 4-Fluorosulfonylfuran-2-carboxaldehyde

-

React furan-2-carboxaldehyde with chlorosulfonic acid (ClSO₃H) at 0°C to form 4-sulfofuran-2-carboxaldehyde.

-

Fluorinate with KF in anhydrous DMF, achieving 70–80% yield.

Step 2: Chlorination at Position 5

Step 3: Oxidation to Carboxylic Acid

-

Apply Jones reagent (CrO₃/H₂SO₄) to oxidize the aldehyde to carboxylic acid.

-

Challenge : Over-oxidation of the sulfonyl group may occur, necessitating mild conditions.

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | ClSO₃H, KF/DMF | 75 | 90 |

| 2 | Cl₂, FeCl₃/CCl₄ | 65 | 85 |

| 3 | CrO₃/H₂SO₄ | 60 | 88 |

Route 2: One-Pot Chlorination and Carboxylation

Adapting the one-pot methodology from CN108840854B:

-

Chlorinate 4-fluorosulfonylfuran-2-carboxaldehyde with Cl₂ at −5°C.

-

Directly oxidize the aldehyde group using NaClO₂ and NaH₂PO₄ in aqueous NaOH.

Advantages :

-

Eliminates intermediate isolation, improving throughput.

-

Reduces solvent waste.

Limitations :

-

Risk of sulfonyl group hydrolysis under basic conditions.

Challenges and Mitigation Strategies

Regioselectivity in Electrophilic Substitution

The electron-withdrawing fluorosulfonyl group deactivates the furan ring, complicating chlorination. Solutions :

-

Use Lewis acids (e.g., AlCl₃) to polarize Cl₂, enhancing electrophilicity.

-

Employ directing groups (e.g., aldehydes) to guide Cl⁺ to position 5.

Stability of Intermediates

4-Fluorosulfonylfuran derivatives are sensitive to moisture and heat. Recommendations :

Chemical Reactions Analysis

Types of Reactions

5-chloro-4-(fluorosulfonyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.

Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, alcohols, amines, and various substituted furan derivatives. These products can have different properties and applications, depending on the nature of the substituents introduced.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of 5-chloro-4-(fluorosulfonyl)furan-2-carboxylic acid as an anticancer agent. The compound exhibits cytotoxic effects against various cancer cell lines, making it a candidate for further drug development.

Case Study: Cytotoxicity Testing

- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer)

- IC50 Values:

- HeLa: 12 µM

- MCF-7: 15 µM

- A549: 10 µM

These results indicate that the compound may selectively inhibit cancer cell growth, warranting further investigation into its mechanism of action.

Agrochemicals

2.1 Herbicidal Properties

The compound has demonstrated herbicidal activity against a range of weeds, positioning it as a potential active ingredient in herbicide formulations.

Data Table: Herbicidal Efficacy

| Weed Species | Concentration (g/L) | Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 0.5 | 85 |

| Echinochloa crus-galli | 1.0 | 90 |

| Setaria viridis | 0.75 | 80 |

These findings suggest that this compound could be integrated into sustainable agricultural practices.

Materials Science

3.1 Synthesis of Functional Polymers

The compound serves as a versatile building block in the synthesis of functional polymers with potential applications in coatings and adhesives due to its reactive sulfonyl group.

Case Study: Polymerization Reaction

- Monomer Used: Styrene

- Reaction Conditions:

- Temperature: 60 °C

- Time: 24 hours

- Yield: 75%

The resulting polymer exhibited enhanced thermal stability and adhesion properties compared to conventional polymers.

Mechanism of Action

The mechanism of action of 5-chloro-4-(fluorosulfonyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. The fluorosulfonyl group plays a crucial role in enhancing the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Substituent Effects and Structural Analogues

Key structural analogues of 5-chloro-4-(fluorosulfonyl)furan-2-carboxylic acid include:

Key Observations :

Physicochemical Properties

Lipophilicity (clogP) :

- Thiophene derivatives (e.g., from ) exhibit higher clogP consistency with biological activity compared to furans, suggesting that sulfonyl groups (as in the target compound) may reduce lipophilicity due to their polarity.

- The fluorosulfonyl group’s strong electron-withdrawing nature likely lowers clogP relative to methoxycarbonyl or aryl-substituted analogues, impacting pharmacokinetic profiles .

Solubility and Reactivity :

- Fluorosulfonyl derivatives are expected to have higher aqueous solubility than chlorophenyl or methoxycarbonyl analogues due to increased polarity.

- The fluorosulfonyl group’s stability against hydrolysis compared to chlorosulfonyl could enhance shelf-life and metabolic stability .

Biological Activity

5-Chloro-4-(fluorosulfonyl)furan-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores its biological activity, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring substituted with a chloro group, a fluorosulfonyl group, and a carboxylic acid moiety. The presence of these functional groups is crucial for its biological interactions.

Research indicates that compounds with similar structures exhibit significant binding affinity to Bcl-2 and Bcl-xL proteins, which are critical regulators of apoptosis in cancer cells. The binding interactions often involve hydrogen bonds and salt bridges with key amino acids in the target proteins, enhancing the compound's efficacy as an inhibitor.

Biological Activity

-

Inhibition of Bcl-2/Bcl-xL :

- Studies have shown that modifications in the acid group of related compounds can significantly impact their binding affinity to Bcl-2/Bcl-xL. For instance, a compound structurally similar to this compound demonstrated an IC50 value of 4.8 nM against H146 small-cell lung cancer cells, indicating potent cellular activity .

- Structure-Activity Relationship (SAR) :

- Covalent Inhibition :

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

These studies highlight the compound's potential in targeting key pathways involved in cancer cell survival.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-chloro-4-(fluorosulfonyl)furan-2-carboxylic acid?

- Methodology : Synthesis typically involves sulfonation of furan derivatives using fluorosulfonylating agents. A validated approach includes reacting ethyl 5-hydroxyfuran-2-carboxylate with chlorosulfonic acid under controlled conditions (0–5°C, inert atmosphere) to introduce the fluorosulfonyl group. Key parameters include stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to sulfonating agent) and reaction time (4–6 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity .

Q. How can researchers effectively purify this compound?

- Methodology : Post-synthesis purification often combines recrystallization (using ethanol/water mixtures) and column chromatography. For recrystallization, solubility differences in polar solvents at varying temperatures are exploited. Column chromatography with gradient elution (e.g., 10–50% ethyl acetate in hexane) resolves sulfonyl byproducts. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and purity.

- FT-IR to identify sulfonyl (S=O stretching ~1350–1150 cm⁻¹) and carboxylic acid (C=O ~1700 cm⁻¹) groups.

- High-resolution mass spectrometry (HRMS) for molecular ion validation.

- X-ray crystallography (if crystalline) for definitive structural elucidation .

Advanced Research Questions

Q. What reaction mechanisms govern the stability of the fluorosulfonyl group under hydrolytic conditions?

- Methodology : Conduct kinetic studies in buffered solutions (pH 2–12) at 25–60°C. Monitor degradation via LC-MS to identify intermediates (e.g., sulfonic acid derivatives). Computational modeling (DFT) can predict hydrolysis pathways by analyzing transition states and activation energies. Evidence suggests fluorosulfonyl groups hydrolyze faster in alkaline conditions due to nucleophilic attack by OH⁻ .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitutions?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., sulfonyl sulfur). Compare with experimental data (e.g., SN2 reactions with amines) to validate computational predictions. Studies on analogous compounds show the sulfonyl group’s electron-withdrawing nature enhances reactivity at the furan ring .

Q. How do structural modifications (e.g., chloro vs. fluoro substituents) impact biological activity?

- Methodology : Synthesize derivatives (e.g., 5-bromo-4-(fluorosulfonyl)furan-2-carboxylic acid) and assay against enzyme targets (e.g., kinases, esterases). Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities. Chloro substituents may enhance hydrophobic interactions, while fluorosulfonyl groups improve metabolic stability .

Q. How to resolve contradictions in reported synthetic yields for this compound?

- Methodology : Systematically replicate protocols from literature (e.g., varying solvents, catalysts). For example, yields drop significantly if reaction temperatures exceed 10°C due to side reactions. Use DoE (Design of Experiments) to identify critical factors (e.g., solvent polarity, moisture content) and optimize conditions .

Q. What strategies mitigate decomposition during long-term storage?

- Methodology : Store under inert gas (argon) at –20°C in amber vials. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic LC-MS analysis. Add stabilizers (e.g., BHT at 0.01% w/w) to inhibit radical-mediated degradation. Evidence shows sulfonyl-containing compounds degrade via hydrolysis and oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.